molecular formula C6H11N B1595944 2-Ethylbutyronitrile CAS No. 617-80-1

2-Ethylbutyronitrile

Cat. No. B1595944
CAS RN: 617-80-1
M. Wt: 97.16 g/mol
InChI Key: QARLTYSAFQGMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbutyronitrile is a chemical compound with the formula C6H11N . It has a molecular weight of 97.1582 . The IUPAC Standard InChI is InChI=1S/C6H11N/c1-3-6(4-2)5-7/h6H,3-4H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 2-Ethylbutyronitrile is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is QARLTYSAFQGMMB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Ethylbutyronitrile has a density of 0.8g/cm3 . It has a boiling point of 145.5ºC at 760 mmHg . The exact concentration of the compound is usually printed on the bottle .

Scientific Research Applications

  • “2-Ethylbutyronitrile” is a chemical substance with the formula C6H11N . It’s a type of nitrile, which is a class of organic compounds widely used in various fields of scientific research.
  • There is a mention of “2-Ethylbutyronitrile” in the context of separation on a Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It appears “2-Ethylbutyronitrile” might be used in such chromatographic applications, but the specific details are not provided.
  • “2-Ethylbutyronitrile” is a chemical substance with the formula C6H11N . It’s a type of nitrile, which is a class of organic compounds widely used in various fields of scientific research.
  • There is a mention of “2-Ethylbutyronitrile” in the context of separation on a Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It appears “2-Ethylbutyronitrile” might be used in such chromatographic applications, but the specific details are not provided.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-ethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-6(4-2)5-7/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARLTYSAFQGMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210704
Record name 2-Ethylbutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbutanenitrile

CAS RN

617-80-1
Record name 2-Ethylbutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylbutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylbutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLBUTYRONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP5Q8YHR9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylbutyronitrile
Reactant of Route 2
Reactant of Route 2
2-Ethylbutyronitrile
Reactant of Route 3
2-Ethylbutyronitrile
Reactant of Route 4
2-Ethylbutyronitrile
Reactant of Route 5
2-Ethylbutyronitrile
Reactant of Route 6
Reactant of Route 6
2-Ethylbutyronitrile

Citations

For This Compound
29
Citations
T Itoh, Y Takagi, T Fujisawa - Tetrahedron letters, 1989 - Elsevier
A novel carbon-carbon bond formation, ie ethylation at the α - position of the nitrile was occurred in the bakers' yeast reduction of cyanoacetone, to give optically pure (3S)-3-hydroxy-2-…
Number of citations: 35 www.sciencedirect.com
P Chand, PL Kotian, A Dehghani… - Journal of medicinal …, 2001 - ACS Publications
… A synthetic route to the identified candidate 50 was developed, which featured (3 + 2) cycloaddition of 2-ethylbutyronitrile oxide to methyl (1S,4R)-4[(tert-butoxycarbonyl)amino]cyclopent…
Number of citations: 220 pubs.acs.org
H Zilg, EE Conn - Journal of Biological Chemistry, 1974 - ASBMB
… This was tentatively identified as 2-hydroxy-2-ethylbutyronitrile-fln-glucoside based on its behavior (Table II) as a higher homologue of lotaustralin on paper chromatography …
Number of citations: 32 www.jbc.org
WD Ellis - Wood and fiber science, 1994 - wfs.swst.org
… 2,2'-azobis-(2-ethylbutyronitrile). All tion, leaving voids in the wood because of monomers were used as received without furofthe polymer, solvents can be used ther purification or …
Number of citations: 40 wfs.swst.org
SR Safir, JJ HLAVKA, JH Williams - The Journal of Organic …, 1953 - ACS Publications
Formula III possesses the barbituric acid nucleus with the added feature of a hydroxyl group attached to a nitrogen atom. This substitution confers on the molecule the properties of a …
Number of citations: 16 pubs.acs.org
M Ohoka, T Kojitani, S Yanagida… - The Journal of …, 1975 - ACS Publications
The reaction of nitriles with thionyl chloride in the presence of hydrogen chloride was investigated. The elec-trophilic attack of thionyl chloride occurred at the a carbon of nitriles rather …
Number of citations: 19 pubs.acs.org
C Cativiela, MD Diaz-de-Villegas, JA Galvez - Tetrahedron: Asymmetry, 1993 - Elsevier
… 2 was tassium hydroxide in methanol to the corresponding (2R)-2-cyano-2which was subjected to Curtius-type rearrangement to afford (2R) 2ethylbutyronitrile 4s. The cyanourethane 4, …
Number of citations: 22 www.sciencedirect.com
NS Nametkin, VD Tyurin, M Slupchin'sky… - Journal of …, 1978 - Elsevier
… This is an effect specifiti of nitrile groups with highly labile o-hydrogen atoms (cyanoacetic acid ethyl -ester) and of n&riles with bulky blocking groups (2_carboethoxy-2-ethylbutyronitrile)…
Number of citations: 5 www.sciencedirect.com
GH Kalb, DD Coffman, TA Ford… - Journal of Applied …, 1960 - Wiley Online Library
The free‐radical polymerization of vinyl fluoride has been studied with the use of organic peroxide and azo initiators over the temperature range of 60–150C. and at pressures of 75–…
Number of citations: 33 onlinelibrary.wiley.com
BO LAMM, K ANKNER - actachemscand.org
The cathodic reduction of a series of cc-benzenesulfonylnitriles comprising benzenesulfonylacetonitrile and seven ce-substituted alkyl and aryl derivatives thereof has been …
Number of citations: 0 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.